1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-Chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 4-chlorophenyl carboxamide moiety at position 2. Its structure is characterized by halogenated aromatic rings, which are known to enhance lipophilicity and influence binding to biological targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNDBDLBDLXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule decomposes into three modular components:
- 2-Chlorobenzyl moiety : Introduced via alkylation or nucleophilic substitution.
- 2-Oxo-1,2-dihydropyridine core : Constructed through cyclocondensation or oxidation of dihydropyridine precursors.
- 4-Chlorophenylcarboxamide group : Installed via carboxamide coupling using Schotten-Baumann or mixed anhydride methods.
Critical intermediates include:
Multi-Step Synthesis Protocols
Route 1: Sequential Alkylation-Carboxamide Coupling
Step 1: Pyridine Alkylation
2-Chlorobenzyl chloride reacts with 3-cyano-2-hydroxypyridine in DMF at 80°C for 12 hours with K₂CO₃ as base, yielding Intermediate A (72% yield).
Step 2: Hydrolysis to Carboxylic Acid
Intermediate A undergoes acidic hydrolysis (6M HCl, reflux, 6h) to produce Intermediate B. Neutralization with NaHCO₃ precipitates the carboxylic acid (85% yield).
Step 3: Carboxamide Formation
Intermediate B is converted to its acid chloride using SOCl₂ (reflux, 3h), then coupled with 4-chloroaniline in THF with Et₃N (0°C → RT, 12h). Recrystallization from ethanol affords the target compound (68% yield).
Route 2: One-Pot Cyclocondensation
Adapting RSC methods, a mixture of:
- 2-Chlorobenzylamine (1.2 eq)
- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (1.0 eq)
- Guanidinium carbonate (0.1 eq)
In methanol under reflux (8h) induces cyclization. Post-reaction extraction with ethyl acetate and silica gel chromatography yields the product (81% purity, 63% yield).
Reaction Optimization Strategies
Key findings:
Mechanistic Insights
Cyclization Dynamics
The rate-determining step involves intramolecular nucleophilic attack by the benzylamine nitrogen on the α,β-unsaturated nitrile, forming the pyridone ring. DFT calculations suggest a ΔG‡ of 23.4 kcal/mol for this step.
Byproduct Formation
Major byproducts derive from:
- N-Alkylation isomerization : 3-Benzyl regioisomer (5–8%)
- Carboxamide hydrolysis : Free carboxylic acid (3–5%)
Industrial-Scale Considerations
| Process Metric | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Cycle Time | 48h | 72h |
| Yield | 63% | 58% |
| Purity (HPLC) | 95.2% | 93.8% |
| Solvent Recovery | 40% | 82% |
Patented improvements include:
- Continuous pH monitoring : Maintains reaction specificity during carboxamide coupling.
- Anhydrous HCl treatment : Converts residual 2-chlorobenzyl chloride into recyclable intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce other functional groups.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Chlorine Positioning : The 2-chloro substitution on the benzyl/benzoyl group (as in compound 18 and the target compound) correlates with enhanced antimicrobial activity compared to 4-chloro derivatives (e.g., compound 11 ) .
- Carboxamide vs. Sulfonamide Linkers : Sulfonamide-linked derivatives (e.g., compound 18 ) exhibit broader cytotoxicity, whereas carboxamide derivatives (e.g., the target compound) may prioritize selectivity due to reduced steric hindrance .
Biological Activity
1-(2-Chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of chlorobenzyl and chlorophenyl groups may enhance its lipophilicity and facilitate interactions with biological membranes.
The precise mechanism of action for this compound involves modulation of specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, influencing their activity and leading to various biological responses. Research indicates that similar compounds can inhibit pathways associated with cancer cell proliferation and inflammation .
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this class of compounds against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibition of breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed at low micromolar concentrations (IC50 values ranging from 0.15 to 0.24 μM) .
Neuropharmacological Effects
Research has indicated that related dihydropyridine derivatives exhibit central nervous system (CNS) activities comparable to benzodiazepines but with lower affinity for benzodiazepine receptors. This suggests potential anxiolytic or sedative properties .
Study 1: Antiproliferative Effects
In a study assessing the effects of various dihydropyridine derivatives on cancer cell lines, this compound showed promising results against the SJSA-1 cell line. The compound exhibited an IC50 value of approximately 0.22 μM, indicating potent antiproliferative activity .
Study 2: Mechanistic Insights
Another study explored the mechanism by which similar compounds exert their effects. It was found that these compounds could activate p53 signaling pathways, leading to increased apoptosis in cancer cells. This was evidenced by the upregulation of p21 and other apoptosis-related proteins following treatment with the compound .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SJSA-1 | 0.22 | Activation of p53 signaling |
| CNS Activity | Rat Model | Not specified | Similar to benzodiazepines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
